2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide
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Overview
Description
2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12ClNO2. It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro group and a 2-hydroxy-3,4-dimethylphenyl group. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide typically involves the reaction of 2-hydroxy-3,4-dimethylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,6-dimethylphenyl)acetamide
- 2-chloro-N-(2,4-dimethylphenyl)acetamide
- 2-chloro-N-(2,5-dimethylphenyl)acetamide
Uniqueness
2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide is unique due to the presence of both a hydroxy group and a chloro group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-3-4-8(10(14)7(6)2)12-9(13)5-11/h3-4,14H,5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYRJLGTBDUUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)CCl)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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